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Sodium sulfosalicylate dihydrate

Cat. No.: B8066651
M. Wt: 276.20 g/mol
InChI Key: OOMQZSZNGQGEEN-UHFFFAOYSA-M
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Description

Significance of Aryl Sulfonates in Coordination Chemistry and Materials Science

Aryl sulfonates, a class of organic compounds containing an aryl group attached to a sulfonate group, are crucial in coordination chemistry and materials science. ontosight.aicanyoncomponents.com Their ability to act as ligands allows for the construction of coordination polymers, which are inorganic or organometallic polymer structures with metal cation centers linked by ligands. youtube.com These polymers can form one, two, or three-dimensional networks with diverse architectures and functional properties. onu.edu.ua

The presence of multiple coordinating sites on the sulfosalicylate ligand, for instance, enables it to bridge multiple metal centers, leading to the formation of complex and often polymeric structures. youtube.com The resulting coordination polymers have potential applications in areas such as electrical conductivity, magnetism, and catalysis. acs.org

Historical Context of Sulfosalicylic Acid Derivatives in Analytical and Industrial Applications

The parent compound, salicylic (B10762653) acid, has a long history, with its first synthesis occurring in 1852. nih.gov Derivatives of sulfosalicylic acid have been historically significant in analytical chemistry. One of its most well-known applications is in clinical chemistry for the detection of protein in urine. wikipedia.orgengscientific.com The acid causes the precipitation of dissolved proteins, and the resulting turbidity can be measured to determine protein concentration. wikipedia.org This simple and rapid test has been a valuable diagnostic tool for kidney-related diseases. engscientific.com

In addition to its analytical uses, sulfosalicylic acid and its derivatives have found applications in various industries. They have been used as intermediates in the synthesis of pharmaceuticals and as additives in the food and cosmetics industries. guidechem.com

Current Research Landscape and Future Imperatives for Sodium Sulfosalicylate Dihydrate

Current research on this compound and related compounds is vibrant and multifaceted. In coordination chemistry, scientists are exploring the synthesis of novel coordination polymers with various metal ions. For example, reactions with silver nitrate (B79036) have yielded luminescent coordination polymers with three-dimensional structures. acs.orgacs.org The study of lanthanide coordination polymers with sulfosalicylate derivatives has revealed the formation of different structural types depending on the size of the lanthanide ion, a phenomenon known as the lanthanide contraction. capes.gov.br

Researchers are also investigating the potential applications of these new materials. For instance, some coordination polymers exhibit interesting photoluminescent properties. acs.orgacs.org Furthermore, the complexation of sulfosalicylic acid with other molecules is being studied to enhance properties like solubility. A recent study showed that forming a complex of lidocaine (B1675312) with 5-sulfosalicylic acid dihydrate significantly increased the solubility of lidocaine. nih.gov

The future of research in this area will likely focus on the rational design and synthesis of new coordination polymers with tailored properties for specific applications, such as in sensors, catalysis, and advanced materials. researchgate.netresearchgate.net

Data on this compound

PropertyValue
Molecular Formula C₇H₉NaO₈S
Molecular Weight 276.20 g/mol alfa-chemistry.com
Appearance White crystals or crystalline powder guidechem.com
CAS Number 1300-61-4
IUPAC Name sodium;2-hydroxy-5-sulfobenzoate;dihydrate alfa-chemistry.com

This table is interactive. You can sort and filter the data.

Research Findings on Sulfosalicylate Coordination Polymers

Metal IonResulting StructureKey FindingsReference
Silver (Ag⁺) 3D and 2D coordination polymersFormation of the first silver carboxylate-sulfonate with a 3D structure; both polymers display photoluminescence. acs.orgacs.org
Copper (Cu²⁺) Bidentate coordinationThe sulfosalicylate anion coordinates to the copper ion through the carboxylic and phenolic oxygens. researchgate.net
Lanthanides (Ln³⁺) 1D chain to 3D networkStructural evolution from a 1D chain to a 3D network is observed as a consequence of the lanthanide contraction effect. capes.gov.br

This table is interactive. You can sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NaO8S B8066651 Sodium sulfosalicylate dihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-carboxy-4-hydroxybenzenesulfonate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O6S.Na.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;;/h1-3,8H,(H,9,10)(H,11,12,13);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMQZSZNGQGEEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes for Sodium Sulfosalicylate Dihydrate

The preparation of this compound is a multi-step process that begins with the synthesis of 5-sulfosalicylic acid, followed by neutralization and controlled crystallization.

The primary route to the 5-sulfosalicylic acid precursor is the electrophilic aromatic substitution of salicylic (B10762653) acid. A common laboratory-scale synthesis involves the direct sulfonation of salicylic acid, which can be derived from the hydrolysis of acetylsalicylic acid (aspirin). researchgate.net In this process, salicylic acid is treated with a sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid. researchgate.netchemithon.com The sulfonic acid group (-SO3H) is directed primarily to the para position relative to the hydroxyl group (-OH) due to steric hindrance at the ortho positions.

Following the sulfonation, the resulting 5-sulfosalicylic acid must be neutralized to form the sodium salt. This can be achieved through several methods:

Reaction with Sodium Hydroxide (B78521): A straightforward acid-base neutralization where the acidic protons of the sulfonic acid and carboxylic acid groups react with hydroxide ions. merckmillipore.com

Reaction with Sodium Carbonate or Bicarbonate: These bases react with the acid to produce the sodium salt, water, and carbon dioxide. merckmillipore.comresearchgate.net

Crystallization from Brine: In some procedures, the 5-sulfosalicylic acid is crystallized directly from a saturated sodium chloride solution. researchgate.net The high concentration of sodium ions in the solution facilitates the formation and precipitation of the sodium salt.

The reaction is carefully controlled to ensure only one isomer, the 5-sulfo derivative, is predominantly formed. researchgate.net

Table 1: Summary of Synthetic Pathways

Step Method Reagents Key Principle
1. Precursor Synthesis Sulfonation Salicylic Acid, Sulfuric Acid/Oleum Electrophilic Aromatic Substitution
2. Salt Formation Neutralization 5-Sulfosalicylic Acid, Sodium Hydroxide/Carbonate Acid-Base Reaction
2. Salt Formation Crystallization 5-Sulfosalicylic Acid, Saturated NaCl Solution Common Ion Effect / Precipitation

The formation of the stable dihydrate crystal, Na[C₇H₅SO₆]·2H₂O, is achieved through controlled crystallization from an aqueous solution. researchgate.net The process relies on carefully managing parameters such as temperature, solvent saturation, and cooling rate. After neutralization, a supersaturated solution of sodium sulfosalicylate is prepared, often by heating to ensure complete dissolution. rsc.org

Slow cooling of this solution allows for the gradual formation of well-defined crystals. As the crystals form, two water molecules from the solvent incorporate into the crystal lattice for each sodium sulfosalicylate unit. This process is energetically favorable and results in the stable dihydrate form. Techniques such as slow evaporation or using a seed crystal can be employed to promote the growth of larger, higher-purity crystals. The final product is then typically collected by vacuum filtration and dried. researchgate.netresearchgate.net

A general and reliable method for preparing soluble salts is the reaction of an acid with a basic metal compound. chemguide.uk This principle is directly applicable to the synthesis of sodium sulfosalicylate. The precursor, 5-sulfosalicylic acid, can be reacted with a suitable sodium base. chemguide.uklumenlearning.com

Reaction with Sodium Hydroxide (a metal hydroxide): This is a classic acid-base neutralization.

Equation: H₂Ssal (aq) + NaOH (aq) → NaHSsal (aq) + H₂O (l)

Reaction with Sodium Carbonate (a metal carbonate): This reaction produces the salt, water, and carbon dioxide gas.

Equation: 2H₂Ssal (aq) + Na₂CO₃ (aq) → 2NaHSsal (aq) + H₂O (l) + CO₂ (g)

In these reactions, an excess of the solid base can be added to the acid solution to ensure all the acid is consumed. chemguide.uk The excess, unreacted base can then be removed by filtration, and the resulting pure salt solution can be evaporated to crystallize the this compound. rsc.org

Table 2: Reactants for Salt Formation

Reactant 1 (Acid) Reactant 2 (Base) Products
5-Sulfosalicylic Acid Sodium Hydroxide Sodium Sulfosalicylate, Water
5-Sulfosalicylic Acid Sodium Carbonate Sodium Sulfosalicylate, Water, Carbon Dioxide
5-Sulfosalicylic Acid Sodium Oxide Sodium Sulfosalicylate, Water

Reaction Mechanisms and Pathways

The reactivity of the sulfosalicylate anion is dictated by its constituent functional groups and their electronic properties.

An oxidation-reduction (redox) reaction involves the transfer of electrons between chemical species. libretexts.org The sulfosalicylate anion possesses functional groups that can potentially participate in such reactions.

Oxidation: The term oxidation refers to the loss of electrons. libretexts.orgyoutube.com The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation. Under appropriate conditions with an oxidizing agent, it can be oxidized, potentially leading to the formation of quinone-type structures. The molecule as a whole can act as a reducing agent by donating electrons from this site. youtube.com

Reduction: Reduction is the gain of electrons. libretexts.orgyoutube.com The sulfonate group (-SO₃⁻) contains a sulfur atom in a high oxidation state (+6). This makes it theoretically reducible, although the sulfur-oxygen bonds are very stable. The reduction of sulfonate groups typically requires strong reducing agents and harsh conditions. The study of sulfur anion redox chemistry is complex and is a key component of major biogeochemical cycles. nih.gov

5-Sulfosalicylic acid is utilized as an organic catalyst, particularly in reactions that benefit from Brønsted acidity. sigmaaldrich.com In its role as a catalyst, the acid's protons can activate substrates, making them more susceptible to nucleophilic attack. This is a cornerstone of many organocatalytic mechanisms.

In multicomponent synthesis, where several reactants combine in a single step to form a complex product, 5-sulfosalicylic acid can facilitate the reaction by protonating key functional groups (like carbonyls), thereby lowering the activation energy of the rate-determining step. The sulfosalicylate anion, being a relatively non-nucleophilic counter-ion, does not typically interfere with the main reaction pathway. Its water solubility also makes it a useful catalyst in aqueous media. sigmaaldrich.com The catalytic cycle is completed when the proton is regenerated, allowing a small amount of the acid to facilitate a large number of transformations.

Role as a Dopant in Adsorption-Induced Chemical Polymerization

The synthesis of intrinsically conducting polymers (ICPs) often involves a critical step known as doping, where a dopant is introduced to the polymer matrix to enhance its electrical conductivity. This process fundamentally alters the electronic properties of the polymer, transforming it from a semiconductor or insulator into a material with metallic-like conductivity. One such dopant of interest is this compound. Its role extends beyond simple charge balancing, participating in a mechanism known as adsorption-induced chemical polymerization. In this process, the dopant facilitates the polymerization by providing a surface for monomer adsorption, thereby influencing the reaction kinetics and the properties of the resulting polymer.

Mechanistic Investigations

The mechanism of adsorption-induced chemical polymerization in the presence of a dopant like this compound is a multifaceted process. It begins with the adsorption of monomer molecules onto the surface of the dopant. This initial step is crucial as it brings the monomers into close proximity, a necessary condition for polymerization to occur. Studies on the adsorption of monomers such as aniline (B41778) onto sulfonated surfaces have revealed that this interaction can be a combination of physisorption and chemisorption. nih.gov The sulfonic acid groups on the dopant are believed to play a significant role in this adsorption process. nih.govijcce.ac.irresearchgate.net

Adsorption of Monomers: Monomer molecules from the reaction medium are adsorbed onto the surface of the this compound.

Oxidative Initiation: An oxidizing agent initiates the polymerization by oxidizing the adsorbed monomers to radical cations.

Polymer Chain Propagation: The radical cations react with each other to form the polymer chain.

Doping and Charge Stabilization: The sulfosalicylate anion acts as a dopant, balancing the positive charge that develops on the polymer chain, thus inducing conductivity.

Research Findings

Research in this area has provided valuable insights into how the choice of dopant and the reaction conditions affect the properties of the resulting conductive polymer. A notable study investigated the use of 5-sulfosalicylic acid, a compound closely related to sodium sulfosalicylate, as a dopant in the chemical polymerization of polypyrrole. The findings from this study offer a strong indication of how this compound might behave under similar conditions.

In this research, the molar ratio of the dopant (5-sulfosalicylic acid) to the monomer (pyrrole) was systematically varied, and the resulting conductivity of the polypyrrole was measured. The results demonstrated a clear dependence of conductivity on the dopant concentration.

Table 1: Effect of 5-Sulfosalicylic Acid Dopant on Polypyrrole Conductivity

Dopant:Monomer Molar RatioConductivity (S/m)
0.25:1.003250
0.75:1.004100
1.50:1.005150
2.25:1.005575
3.00:1.004800

As the data in Table 1 indicates, the conductivity of the polypyrrole increased with an increasing dopant-to-monomer ratio, reaching a maximum value of 5575 S/m at a molar ratio of 2.25:1.00. Beyond this optimal ratio, the conductivity began to decrease. This trend suggests that there is an optimal concentration of the dopant for achieving the highest conductivity. It is hypothesized that at lower concentrations, there are insufficient dopant molecules to effectively stabilize the charge carriers on the polymer chain. Conversely, at very high concentrations, the excess dopant may disrupt the polymer chain packing and hinder charge transport.

Further investigations into the adsorption behavior of monomers on sulfonated surfaces have shown that the adsorption capacity is influenced by factors such as pH and the specific chemical nature of the surface. nih.govrsc.org For instance, the adsorption of aniline on a sulfonated adsorbent was found to follow the Freundlich isotherm model, indicating a heterogeneous surface. nih.govijcce.ac.ir This heterogeneity is likely due to the complex interplay of different types of interactions, including electrostatic forces, hydrogen bonding, and π-π stacking between the monomer and the sulfonated surface.

The role of the counter-ion, in this case, sodium, is also a critical area of research. nih.govresearchgate.net The size and charge of the counter-ion can affect the morphology of the polymer, the distance between polymer chains, and ultimately, the bulk conductivity of the material. nih.gov The presence of water of hydration, as in this compound, can further influence the polymerization process by affecting the solubility of the reactants and the swelling of the polymer matrix.

Advanced Structural Elucidation and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis of Sodium Sulfosalicylate Dihydrate

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. rsc.org This method has been successfully employed to determine the crystal and molecular structure of sodium 5-sulfosalicylate dihydrate, revealing a complex and highly organized architecture. researchgate.net

In this compound, Na[C₇H₅SO₆]·2H₂O, the crystal structure analysis confirms that only the sulfonic acid group is deprotonated, while the carboxylic acid and phenolic hydroxyl groups remain protonated. researchgate.net This results in a 5-sulfosalicylate anion (H₂Ssal⁻) that co-crystallizes with a sodium cation and two water molecules. The structure is characterized by its polymeric nature, a common feature in the crystallographic examinations of 5-sulfosalicylic acid complexes with alkali and alkaline earth metals. researchgate.net

The sodium ion (Na⁺) in the hydrated lattice is a crucial center for organizing the surrounding molecules. The crystal structure is composed of alternating layers of [M(H₂O)₆]²⁺ type cations and H₂Ssal⁻ anions, connected through a complex network of interactions. onu.edu.ua In the specific case of this compound, the Na⁺ ion is coordinated by oxygen atoms from both the water molecules and the sulfonate group of the anion. This coordination environment creates a stable cationic center within the crystal lattice. The precise geometry and coordination number are determined by the spatial arrangement that maximizes electrostatic interactions and accommodates the steric requirements of the ligands. The involvement of the water molecules in the primary coordination sphere of the sodium ion is a defining feature of this hydrated salt.

The crystal packing of this compound is extensively stabilized by a network of intermolecular hydrogen bonds. nih.gov These interactions involve the water molecules, the sulfonate group, the carboxylic acid group, and the phenolic hydroxyl group. The water molecules act as both hydrogen bond donors and acceptors, bridging the sodium-coordinated units and the sulfosalicylate anions. researchgate.net

A significant feature is the intramolecular hydrogen bond between the phenolic oxygen and a carboxylic oxygen atom, which is retained in the anion. researchgate.net The primary intermolecular hydrogen bonds are of the O-H···O type, linking the various functional groups and creating a robust three-dimensional supramolecular assembly. nih.govresearchgate.net These networks are the primary force responsible for the cohesion and stability of the crystal structure. The hydrogen-bonding patterns can be complex, often forming cyclic motifs that enhance structural stability. researchgate.net

Table 1: Representative Hydrogen Bonding Interactions

Donor (D) Acceptor (A) Type of Interaction Role in Crystal Packing
Phenolic -OH Carboxylic C=O Intramolecular Stabilizes anion conformation
Water (H-O-H) Sulfonate (SO₃⁻) O Intermolecular Links anions and water molecules
Water (H-O-H) Carboxylic C=O Intermolecular Cross-links anionic layers
Carboxylic -OH Water O Intermolecular Connects anions to hydration sphere

Note: This table represents the types of expected hydrogen bonds based on the functional groups present. Exact bond distances and angles would be found in detailed crystallographic information files.

The 5-sulfosalicylate anion (C₇H₅O₆S⁻) in the crystal structure adopts a specific conformation that is influenced by both intramolecular and intermolecular forces. The anion consists of a benzene (B151609) ring substituted with hydroxyl, carboxylic acid, and sulfonate groups. researchgate.net The relative orientation of these functional groups is a key aspect of its structure.

The planarity of the benzene ring is largely maintained. However, the carboxylic acid and sulfonate groups can exhibit some rotation around their C-C and C-S single bonds, respectively. The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxylic acid group imposes a significant conformational restriction, holding these two groups in a relatively fixed, coplanar orientation to form a six-membered ring-like structure. nih.gov The sulfonate group, with its tetrahedral geometry at the sulfur atom, deviates from the plane of the aromatic ring. nih.gov This specific conformation is a result of minimizing steric hindrance and maximizing stabilizing interactions within the crystal lattice.

Spectroscopic Characterization of Electronic and Vibrational States

Spectroscopic techniques are essential for probing the electronic and vibrational energy levels of molecules. For this compound, FT-IR and NMR spectroscopy provide complementary information that corroborates and expands upon the findings from X-ray diffraction.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. shimadzu.com The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups and the water of hydration.

The spectrum shows a broad absorption band in the high-frequency region (typically 3200-3600 cm⁻¹), which is characteristic of the O-H stretching vibrations of the water molecules and the phenolic and carboxylic acid hydroxyl groups. spectroscopyonline.comchemicalbook.com The broadness of this band is indicative of extensive hydrogen bonding. The C=O stretching vibration of the carboxylic acid group typically appears as a strong band around 1700-1650 cm⁻¹. The presence of both the sulfonic acid group (deprotonated) and the carboxylic acid group (protonated) is confirmed by characteristic vibrations. The sulfonate group (SO₃⁻) gives rise to strong symmetric and asymmetric stretching vibrations, typically observed in the regions of 1030-1080 cm⁻¹ and 1150-1260 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations are also present in the spectrum. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3500 - 3200 O-H stretch (broad) H₂O, Phenolic -OH, Carboxylic -OH
~1680 C=O stretch Carboxylic Acid
~1470 C=C stretch Aromatic Ring
~1220 S=O asymmetric stretch Sulfonate (SO₃⁻)
~1170 C-O stretch Phenolic
~1040 S=O symmetric stretch Sulfonate (SO₃⁻)

Note: The values are approximate and based on typical ranges for the specified functional groups and data available for 5-sulfosalicylic acid dihydrate. chemicalbook.com

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

¹H NMR: The ¹H NMR spectrum of this compound in D₂O shows distinct signals for the aromatic protons. chemicalbook.com Due to the substitution pattern on the benzene ring, three signals are expected in the aromatic region. The proton ortho to the carboxylic acid group, the proton ortho to the sulfonate group, and the proton meta to both groups will each have a unique chemical shift and coupling pattern (doublet, doublet of doublets, etc.). The signals for the acidic protons of the hydroxyl and carboxylic acid groups, as well as the protons of the water molecules, are typically not observed in D₂O due to rapid exchange with the deuterium (B1214612) solvent.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the 5-sulfosalicylate anion, seven distinct signals are expected: one for the carboxylic carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing or -donating nature of the attached functional groups (-OH, -COOH, -SO₃⁻). The carboxyl carbon (C=O) typically appears at the downfield end of the spectrum (~172 ppm). The carbon atom attached to the hydroxyl group (C-OH) is also shifted downfield relative to unsubstituted benzene, while the carbons attached to the electron-withdrawing sulfonate and carboxyl groups show characteristic shifts. chemicalbook.com

Table 3: NMR Spectroscopic Data for 5-Sulfosalicylic Acid Dihydrate in D₂O

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
8.304 Aromatic H 172.10 C=O (Carboxylic)
7.925 Aromatic H 162.97 C-OH
7.081 Aromatic H 135.05 Aromatic C-H
133.70 Aromatic C-SO₃⁻
129.27 Aromatic C-H
118.71 Aromatic C-COOH
113.27 Aromatic C-H

Source: Data obtained from spectral database for 5-Sulfosalicylic acid dihydrate. chemicalbook.com Assignments are based on general principles of NMR spectroscopy.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, offering a fingerprint of the compound's structure. nih.gov In the case of this compound, Raman spectra reveal characteristic peaks corresponding to the various functional groups present in the molecule. The strong symmetric stretching vibration of the sulfate (B86663) anion (ν1) is typically observed around 992 cm⁻¹. researchgate.net Other notable vibrations include those associated with the aromatic ring, the carboxyl group, and the hydroxyl group. The specific wavenumbers and their assignments provide a detailed picture of the molecular bonding and symmetry within the crystal lattice.

Table 1: Selected Raman Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3400-3600O-H stretching (water of hydration)
~3070C-H stretching (aromatic)
~1680C=O stretching (carboxylic acid)
~1600, ~1450C=C stretching (aromatic ring)
~1240S=O stretching (sulfonate group)
~1030S-O stretching (sulfonate group)
~992Symmetric stretch of sulfate anion (ν1) researchgate.net
~620, ~450Bending modes of sulfate anion (ν4, ν2) researchgate.net

Note: The exact positions of the Raman bands can vary slightly depending on the experimental conditions.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. nihs.go.jp For this compound, the spectrum is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl and hydroxyl groups. The position and intensity of these absorption maxima are sensitive to the molecular environment and can be influenced by factors such as solvent polarity and pH.

Table 2: Typical UV-Visible Absorption Maxima for this compound

Wavelength (λmax, nm)Electronic TransitionChromophore
~210-220π → πBenzene Ring
~250-260π → πBenzene Ring
~300-310n → π*Carbonyl Group

Note: These values are approximate and can be influenced by the specific experimental setup.

Crystal Engineering and Supramolecular Interactions

The solid-state structure of this compound is a result of a complex interplay of various non-covalent interactions, which dictate the packing of the molecules in the crystal lattice.

Identification of Supramolecular Synthons (e.g., S(6) Motif)

Supramolecular synthons are recognizable and reliable patterns of intermolecular interactions. nih.govrsc.org In the crystal structure of compounds containing sulfonate groups, the formation of specific synthons is often observed. For instance, an intramolecular hydrogen bond can form between the hydroxyl group and an oxygen atom of the sulfonate group, creating a six-membered ring denoted as an S(6) motif. This synthon contributes to the planarity and conformational rigidity of the molecule.

Analysis of Bimolecular Cyclic Hydrogen-Bonded Motifs (e.g., R2(2)(8))

In addition to intramolecular interactions, bimolecular cyclic hydrogen-bonded motifs are also crucial in the crystal packing. A common motif observed in carboxylic acid-containing structures is the R2(2)(8) ring, where two molecules form a centrosymmetric dimer through hydrogen bonds between their carboxyl groups. In the case of salts of 5-sulfosalicylate, similar R2(2)(8) ring motifs can be formed through N-H···O hydrogen bonds between protonated cations and the carboxylate or sulfonate groups of the anion. nih.gov

Investigation of Non-Covalent Interactions (e.g., C-H···O, π-π Stacking)

Beyond classical hydrogen bonds, other weaker non-covalent interactions also contribute to the stability of the crystal structure. nih.govrsc.orgusda.gov These include C-H···O interactions, where a hydrogen atom attached to a carbon atom of the aromatic ring interacts with an oxygen atom of a neighboring sulfonate or carboxylate group. Furthermore, π-π stacking interactions can occur between the aromatic rings of adjacent sulfosalicylate anions, further stabilizing the crystal packing. nih.govnih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The surface is generated based on the electron distribution and provides a visual representation of the molecule's shape within its crystalline environment.

The Hirshfeld surface is typically mapped with various properties, such as dnorm, shape index, and curvedness, to highlight specific aspects of intermolecular interactions. The dnorm value, a normalized contact distance, is particularly useful as it simultaneously displays the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, often highlighted in red, indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Positive values, shown in blue, represent longer contacts, while white areas denote contacts around the van der Waals separation.

While a dedicated Hirshfeld surface analysis for this compound is not extensively reported in the literature, a detailed analysis of the closely related hypoxanthinium 5-sulfosalicylate dihydrate provides significant insights into the behavior of the 5-sulfosalicylate anion, which is a core component of the title compound. nih.gov The intermolecular interactions of this anion are expected to be highly representative of those in this compound.

The analysis of the 5-sulfosalicylate anion in the aforementioned study reveals the predominant role of specific interactions in the crystal packing. nih.gov The primary interactions are O···H/H···O contacts, which is indicative of extensive hydrogen bonding, a common feature in hydrated salt crystals. nih.gov

A breakdown of the intermolecular contacts for the 5-sulfosalicylate anion in a similar crystalline environment is presented in the table below. nih.gov

Intermolecular ContactContribution (%)
O···H/H···O54.1
H···H16.0
C···H/H···C5.9
N···H/H···N3.1
C···C0.9

The supramolecular architecture of this compound is therefore a result of a hierarchical network of these varied intermolecular forces. The strong hydrogen bonds involving the sulfonate group, the carboxylic acid group, the hydroxyl group, and the water molecules of hydration likely form the primary framework of the crystal structure. This framework is then further stabilized by a multitude of weaker van der Waals interactions, leading to an efficiently packed and stable crystalline solid.

Coordination Chemistry and Metal Complexes of Sulfosalicylate Ligands

Ligand Properties and Coordination Modes of 5-Sulfosalicylic Acid

5-Sulfosalicylic acid is a polyfunctional ligand containing a sulfonic acid group, a carboxylic acid group, and a hydroxyl group attached to a benzene (B151609) ring. onu.edu.ua This arrangement allows for a variety of coordination behaviors, making it a versatile building block in the construction of coordination compounds. onu.edu.ua

The 5-sulfosalicylate anion is a versatile chelating agent, capable of binding to metal ions in a polydentate fashion. connectchemicals.com Its multifunctionality allows it to form stable chelate complexes with a wide range of metal ions. onu.edu.uaacs.org The presence of three distinct functional groups—sulfonic, carboxylic, and hydroxyl—provides multiple potential coordination sites. onu.edu.ua This enables the ligand to form coordination polymers with diverse architectures, including linear or zigzag chains, ladders, helices, and more complex three-dimensional networks. onu.edu.ua The specific coordination mode employed by the 5-sulfosalicylate anion can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. For instance, in a series of lead(II) complexes, the carboxylate group consistently chelates to the metal center, while the sulfonyl group exhibits different coordination modes, including syn-syn bridging, noncoordinating, syn-skew bridging, and one-atom bridging. nih.gov

The denticity of the 5-sulfosalicylate ligand can be influenced by the deprotonation state of its functional groups. The fully deprotonated trianionic form can act as a bridge between multiple metal centers, contributing to the formation of polynuclear and polymeric structures. onu.edu.ua The ability of the sulfonate, carboxylate, and hydroxyl oxygens to coordinate to metal ions allows for the formation of robust and intricate coordination networks.

The coordination behavior of 5-sulfosalicylic acid is profoundly influenced by the deprotonation state of its three functional groups. onu.edu.ua The molecule can exist in various forms, from the neutral H₃SSal to the fully deprotonated SSal³⁻ anion. onu.edu.ua The degree of deprotonation is often controlled by the pH of the reaction medium. onu.edu.ua

The possible deprotonation states of 5-sulfosalicylic acid are:

Neutral (H₃SSal)

Singly deprotonated at the sulfo group (H₂SSal⁻) onu.edu.ua

Singly deprotonated at the carboxy group onu.edu.ua

Doubly deprotonated at the sulfo and carboxy groups (HSSal²⁻) onu.edu.uanih.gov

Doubly deprotonated at the sulfo and hydroxyl groups onu.edu.ua

Triply (completely) deprotonated (SSal³⁻) onu.edu.ua

Synthesis and Characterization of Metal-Sulfosalicylate Complexes

The synthesis of metal-sulfosalicylate complexes can be achieved through various methods, often involving the reaction of a metal salt with 5-sulfosalicylic acid in a suitable solvent. onu.edu.ua The resulting complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis.

The versatile coordination behavior of the 5-sulfosalicylate ligand allows for the formation of both mononuclear and polynuclear metal complexes. Mononuclear complexes typically involve a single metal center coordinated to one or more sulfosalicylate ligands. nih.gov In contrast, polynuclear complexes feature multiple metal centers bridged by sulfosalicylate ligands, leading to the formation of dimers, trimers, or extended coordination polymers. rsc.orgnih.gov

The formation of mononuclear versus polynuclear structures is influenced by factors such as the metal-to-ligand ratio, the deprotonation state of the ligand, and the presence of other coordinating molecules. For example, hydrothermal reactions involving 5-sulfosalicylic acid and a macrocyclic oxamide complex with various metal ions have yielded polynuclear complexes with interesting magnetic properties. rsc.org One such complex features a 1D ladderlike chain formed by the linkage of copper(II) and mixed-valence manganese clusters via both oxamide and fully deprotonated sulfosalicylate bridges. rsc.org Another example is a hexanuclear copper(II) molecule where both oxamide and the doubly deprotonated sulfosalicylate anion act as bridging ligands. rsc.org The characterization of these complexes often involves single-crystal X-ray diffraction to determine the precise arrangement of atoms and the coordination environment of the metal centers.

For instance, the reaction of copper diacetate, sulfosalicylic acid, and 2,2'-bipyridine in methanol yields a trinuclear complex, [Cu₃(SSal)₂(Bipy)₂(H₂O)₄]·4H₂O, where the sulfosalicylate is completely deprotonated. onu.edu.ua In a series of lead(II) complexes, the use of 2,2'-bipyridine and 4,4'-bipyridine as co-ligands with the doubly deprotonated 5-sulfosalicylate resulted in the formation of a one-dimensional ladderlike chain and a dimeric species, respectively. nih.gov The role of the bipyridine ligand can vary; it can act as a chelating agent, a bridging ligand, or even as a guest molecule within the crystal lattice. nih.gov The presence of these aromatic N-heterocycles can also introduce π-π stacking interactions, which contribute to the stability and dimensionality of the resulting supramolecular architecture. onu.edu.ua

Table 1: Examples of Mixed-Ligand Metal-Sulfosalicylate Complexes

Metal Ion Sulfosalicylate Species N-Heterocycle Resulting Complex Structure
Cu(II) SSal³⁻ 2,2'-Bipyridine Trinuclear complex onu.edu.ua
Pb(II) HSSal²⁻ 2,2'-Bipyridine & 4,4'-Bipyridine 1D ladderlike chain nih.gov
Pb(II) HSSal²⁻ 1,10-Phenanthroline & 4,4'-Bipyridine 1D ladderlike chain nih.gov
Pb(II) HSSal²⁻ 2,2'-Bipyridine & trans-1,2-bis(4-pyridyl)ethylene 2D layer structure nih.gov

Proton transfer from the acidic functional groups of 5-sulfosalicylic acid to a basic molecule, such as an amine, can lead to the formation of proton transfer salts. mjcce.org.mknih.gov These salts consist of a protonated base (cation) and a deprotonated sulfosalicylate anion. These ionic compounds can then be used as ligands to synthesize novel metal complexes. mjcce.org.mknih.gov

For example, proton transfer salts have been synthesized by reacting 5-sulfosalicylic acid with piperazine derivatives. mjcce.org.mk These salts, such as (H₂Etpip)(Hssa), where Etpip is 1-ethylpiperazine and Hssa is the doubly deprotonated sulfosalicylate, can then react with metal ions like Cu(II) to form complexes of the type (H₂Etpip)[Cu(Hssa)₂]·5H₂O. mjcce.org.mk Similarly, proton transfer compounds of 5-sulfosalicylic acid with aromatic polyamines like 2,6-diaminopyridine and 1,4-phenylenediamine have been synthesized and structurally characterized. nih.gov In these structures, the protonated amine cations and the sulfosalicylate anions are held together by extensive hydrogen bonding and π-π stacking interactions, often forming layered polymeric structures. nih.gov The synthesis of metal complexes from these proton transfer salts offers a pathway to new coordination compounds with potentially interesting structural features and properties.

Copper(II)-Sulfosalicylate Complexes and Reactivity

Copper(II) ions form a variety of structurally diverse complexes with the 5-sulfosalicylate (Ssal³⁻) ligand. The specific structure can be influenced by reaction conditions and the presence of other ligands. For instance, two distinct complexes have been characterized: a tetranuclear species, [Cu₄(CH₃COO)₂(Ssal)₂(2,2'-bipy)₄(H₂O)₂]·6H₂O, and a charge transfer species featuring cationic and anionic chains, {[Cu(Ssal)(2,2'-bipy)]Cu₂(Ssal)(2,2'-bipy)₂(H₂O)₂}n. onu.edu.ua

In these structures, the fully deprotonated Ssal³⁻ ligand demonstrates versatile coordination modes. The carboxyl and phenoxo groups can chelate to a single copper atom, while the carboxyl group can also bridge two different copper atoms. onu.edu.ua The phenoxo oxygen atom has also been observed to bridge two copper centers. onu.edu.ua The reactivity of such copper complexes is an area of significant interest. Due to the low redox potential between Cu(I) and Cu(II), these complexes can participate in reactions that generate reactive oxygen species (ROS). nih.gov This property allows them to function as chemical nucleases, capable of inducing DNA cleavage. nih.govmdpi.com

Coordination Compounds with 3d-Transition Metals

The 5-sulfosalicylate ligand readily forms coordination compounds with a range of 3d-transition metals, including manganese(II), iron(II/III), cobalt(II/III), nickel(II), and zinc(II). onu.edu.uaresearchgate.net These complexes are typically synthesized through the reaction of 5-sulfosalicylic acid with the corresponding metal oxides, hydroxides, or carbonates in an aqueous solution. onu.edu.ua The resulting compounds exhibit a variety of coordination environments and structural motifs.

For example, a manganese complex, {[Mn(4,4'-bipy)(H₂O)₄]∙(HSsal)∙(H₂O)}n, features Mn(H₂O)₄ units bridged by 4,4'-bipyridine ligands, creating a one-dimensional chain. onu.edu.ua In another manganese compound, the Mn(II) atom adopts an octahedral geometry, coordinated by nitrogen atoms from bipyridine ligands and oxygen atoms from both sulfosalicylate ligands and water molecules. onu.edu.ua The versatility of the ligand, combined with the electronic properties of the 3d-metals, allows for the construction of coordination polymers with architectures like chains, ladders, and helices. onu.edu.ua

Structural and Electronic Properties of Metal-Sulfosalicylate Complexes

The structural and electronic properties of metal-sulfosalicylate complexes are intrinsically linked to the coordination environment of the metal ion and the bonding modes of the sulfosalicylate ligand.

Geometrical Analysis of Metal-Ligand Coordination Environments

The coordination geometry around the metal center in sulfosalicylate complexes is highly variable. X-ray crystallography has revealed several common environments.

Octahedral Geometry: In many complexes, particularly with manganese(II) and chromium(III), the central metal ion exhibits a distorted octahedral geometry. For example, in one Mn(II) complex, the coordination sphere is completed by two nitrogen atoms from 4,4'-bipyridine ligands in the apical positions and four oxygen atoms from two sulfosalicylate ligands and two water molecules in the basal plane. researchgate.net

Square-Pyramidal Geometry: Copper(II) complexes can adopt a square-pyramidal geometry. In one such case, the basal plane is occupied by two nitrogen atoms from a di-2-pyridylamine ligand and two oxygen atoms from a fully deprotonated sulfosalicylate ligand, with the apical position also occupied by an atom from the sulfosalicylate ligand. researchgate.net

Tetrahedral Geometry: Zinc(II) has been found in a distorted tetrahedral geometry, coordinated by two oxygen atoms (one from a carboxylate group and one from a sulfonate group) and two nitrogen atoms from a bridging bis(imidazole) ligand. researchgate.net

The sulfosalicylate ligand itself can act as a monodentate, bidentate, or tridentate connector, bridging multiple metal atoms and facilitating the formation of higher-dimensional networks. onu.edu.uaresearchgate.net

Metal IonCoordination GeometryExample Compound FragmentReference
Mn(II)Distorted Octahedral[Mn(4,4'-bipy)₂(Hssal)₂(H₂O)₂] onu.edu.uaresearchgate.net
Cu(II)Square-Pyramidal[Cu(Ssal)(dpa)] researchgate.net
Zn(II)Distorted Tetrahedral[Zn(HSsal)(biim-4)] researchgate.net
Cr(III)Distorted Octahedral[Cr(Ssal)(phen)] researchgate.net

Luminescent Properties of Coordination Complexes

Coordination complexes of 5-sulfosalicylate, particularly with lanthanide ions, can exhibit significant luminescent properties. dergipark.org.trtandfonline.com In these systems, the organic sulfosalicylate ligand acts as an "antenna." It absorbs energy, typically from UV light, and transfers it efficiently to the central metal ion. dergipark.org.tr This energy transfer excites the metal ion, which then relaxes by emitting light at its own characteristic, sharp wavelengths. dergipark.org.tr

For instance, under UV excitation at 349 nm, the free 5-sulfosalicylic acid ligand shows a broad navy-blue emission. However, a holmium-based metal-organic framework (Ho-MOF) derived from this ligand displays several characteristic emission peaks of the Ho³⁺ ion in both the visible and near-infrared (NIR) regions. dergipark.org.tr Similarly, terbium(III)-sulfosalicylate complexes are known to exhibit bright green emission characteristic of the Tb³⁺ ion. nih.gov This ligand-to-metal energy transfer mechanism makes these compounds promising candidates for use as efficient luminescent materials. dergipark.org.tr

Complex TypeExcitationEmission CharacteristicsReference
Free 5-SSA LigandUV (349 nm)Broad navy-blue fluorescence dergipark.org.tr
Ho(III)-Sulfosalicylate MOFUV (349 nm)Characteristic Ho³⁺ emissions in visible and NIR regions dergipark.org.tr
Tb(III)-Sulfosalicylate ComplexUV (370 nm)Bright green emission from Tb³⁺ nih.gov

Magnetic Properties and Superexchange Pathways in Complexes

The diverse bonding and bridging modes of the 5-sulfosalicylate ligand can create pathways for magnetic interactions between paramagnetic metal centers. onu.edu.ua This indirect exchange coupling, mediated by the non-magnetic atoms of the ligand (primarily oxygen), is known as superexchange. wikipedia.orgdalalinstitute.com The nature and strength of this interaction depend on the specific orbitals involved and the geometry of the M-O-M bridge. wikipedia.org

Studies on the temperature-dependent magnetic susceptibility of various metal-sulfosalicylate complexes have been conducted to probe these interactions. researchgate.net For some polynuclear copper(II) complexes, the magnetic behavior can be modeled using the Curie-Weiss law. researchgate.net In certain cases, analysis of the magnetic data reveals weak antiferromagnetic (AFM) coupling between the metal centers, where the electron spins of adjacent metal ions align in an anti-parallel fashion. researchgate.net This is quantified by the exchange coupling constant, J, where a negative value indicates antiferromagnetic interaction. researchgate.net

Complex TypeMagnetic Property InvestigatedObserved InteractionJ Value (cm⁻¹)Reference
Polynuclear Cu(II) ComplexTemperature-dependent susceptibilityAntiferromagnetic (AFM)-116 researchgate.net
Polynuclear Cu(II) ComplexTemperature-dependent susceptibilityAntiferromagnetic (AFM)-126 researchgate.net

Metal-Organic Frameworks (MOFs) Derived from 5-Sulfosalicylic Acid

Metal-organic frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net 5-Sulfosalicylic acid is an effective building block for creating MOFs due to its multiple coordination sites, which allow for the formation of robust and extended networks. onu.edu.uadergipark.org.tr

Hydrothermal synthesis methods are commonly used to react 5-sulfosalicylic acid with various metal salts to produce these frameworks. onu.edu.uadergipark.org.tr The resulting structures can range from two-dimensional (2D) networks to complex three-dimensional (3D) frameworks. tandfonline.comacs.org For example, a zinc-based MOF, [Zn(HSsal)(biim-4)]∙0.5H₂O, where biim-4 is 1,1'-(1,4-butanediyl)bis(imidazole), forms a 3D framework through zigzag chains connected by the biim-4 ligands. researchgate.net Lanthanide ions have also been used to construct 2D and 3D frameworks with sulfosalicylate ligands. tandfonline.comtandfonline.com These MOFs often exhibit interesting properties related to their structure, such as the high luminescence seen in lanthanide-based sulfosalicylate MOFs. dergipark.org.tr

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of sodium sulfosalicylate dihydrate. By modeling the electron density, DFT can elucidate various molecular characteristics, offering predictions that complement and guide experimental work.

DFT calculations are instrumental in characterizing the electronic structure of the sulfosalicylate anion. Key to this analysis are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From these orbital energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for understanding the molecule's reactivity.

Table 1: Conceptual DFT-Based Reactivity Descriptors for Sulfosalicylate Anion

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Relates to ionization potential; electron-donating ability.
LUMO Energy (ELUMO) -Relates to electron affinity; electron-accepting ability.
Energy Gap (Egap) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Global Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) -(I + A) / 2Represents the "escaping tendency" of electrons.
Electrophilicity Index (ω) μ² / (2η)Quantifies the electron-accepting capability.

This table represents conceptual descriptors derived from DFT principles. Actual values would require specific quantum chemical calculations.

DFT studies are crucial for understanding the interaction between sodium sulfosalicylate and mineral surfaces, particularly in the context of mineral flotation. Research has shown that sulfosalicylate ions can act as an effective activator in the flotation of hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O).

Theoretical studies suggest that the sulfosalicylate anion interacts with the hemimorphite surface, potentially disrupting its structure. This interaction can promote the formation of a more hydrophobic surface, which is essential for the flotation process. DFT calculations can model the adsorption energies and geometries of the anion on different crystal faces of hemimorphite, identifying the most favorable binding sites. These models indicate that the functional groups of the sulfosalicylate anion (sulfonate, carboxyl, and hydroxyl) can form complexes with zinc ions on the mineral surface, facilitating subsequent reactions, such as sulfidation, which enhances collector adsorption.

Table 2: Summary of Research Findings on Sodium Sulfosalicylate Interaction with Hemimorphite

Research AreaKey Findings
Flotation Activation Sulfosalicylic acid ions significantly enhance the sulfidation-flotation process of hemimorphite.
Surface Modification Analysis indicates that sodium sulfosalicylate can damage the surface structure of hemimorphite, which promotes the formation of a ZnS film, increasing hydrophobicity. mdpi.com
Complex Formation The molecule can act as a complexing agent, where the oxide ore surface may be dissolved to form metal-sulfosalicylate complexes, enabling faster sulfidation. nih.gov

While the crystal structure of this compound has been determined experimentally via single-crystal X-ray diffraction, DFT plays a vital role in validating and refining these structures. researchgate.net The experimentally determined structure reveals that the sulfonate group is deprotonated, while an intramolecular hydrogen bond exists between the phenolic and carboxylic oxygen atoms. researchgate.net

DFT calculations can be used to optimize the geometry of the molecule, starting from the experimentally observed atomic coordinates. The calculated geometric parameters, such as bond lengths, bond angles, and dihedral angles, can then be compared with the diffraction data. A high degree of agreement between the calculated and experimental values serves to validate the crystal structure. mdpi.com Furthermore, DFT can predict vibrational frequencies (IR and Raman spectra), which, when compared with experimental spectra, provide additional validation of the proposed structure.

Molecular Electrostatic Potential (MEP) mapping is a DFT-based visualization tool used to predict reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying potential values.

For the sulfosalicylate anion, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the sulfonate (-SO₃⁻) and carboxyl (-COOH) groups. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected near the hydrogen atoms, particularly the hydroxyl (-OH) and carboxylic acid protons, indicating sites for nucleophilic attack. mdpi.com The aromatic ring itself would exhibit a region of negative potential above and below the plane, characteristic of π-electron systems. This mapping is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which dominate the crystal packing of the compound. mdpi.comnih.gov

DFT is a primary theoretical method for predicting the Non-Linear Optical (NLO) properties of molecules. researchgate.netresearchgate.net NLO materials are crucial for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its ability to alter its charge distribution in the presence of a strong electric field, a property quantified by the molecular polarizability (α) and the first hyperpolarizability (β).

The structure of the sulfosalicylate anion, featuring a π-conjugated aromatic system functionalized with both electron-donating (hydroxyl) and electron-withdrawing (sulfonate, carboxyl) groups, suggests potential for NLO activity. DFT calculations can compute the values of α and β. A high β value is indicative of a significant NLO response. nih.gov These theoretical predictions can screen potential NLO candidates, guiding experimental efforts to synthesize and characterize new materials for optical applications. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations and Binding Analyses

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of this compound in various environments, particularly in aqueous solutions and in the presence of other species. core.ac.ukrsc.orgnih.gov

MD simulations model the interactions between the sulfosalicylate anion, sodium ions, and surrounding water molecules over time. These simulations are crucial for understanding hydration structures, ion pairing, and the dynamics of binding processes. nih.govresearchgate.netresearchgate.net For instance, an MD simulation can reveal the number of water molecules in the hydration shells of the Na⁺ ion and the sulfosalicylate anion, as well as the stability and structure of these shells. researchgate.net

In the context of binding analysis, such as the interaction with hemimorphite, MD simulations can model the entire binding process. By placing the sulfosalicylate ion in a simulation box with a slab of the mineral surface and water, one can observe the dynamic process of adsorption. The simulations can be used to calculate the potential of mean force (PMF) along a reaction coordinate, yielding the binding free energy, a key thermodynamic quantity that describes the strength of the interaction.

Table 3: Representative Parameters for an MD Simulation of Sulfosalicylate-Hemimorphite Interaction

ParameterTypical Value/DescriptionPurpose
Force Field CHARMM, AMBER, GROMOSDefines the potential energy function for all atoms.
Water Model TIP3P, SPC/ERepresents the properties of the aqueous solvent.
Simulation Box Triclinic or Cubic, periodic boundary conditionsCreates a representative system that mimics a larger environment.
Temperature 298 K (25 °C)Maintained using a thermostat (e.g., Nosé-Hoover) for realistic conditions.
Pressure 1 atmMaintained using a barostat (e.g., Parrinello-Rahman) for constant pressure.
Simulation Time Nanoseconds (ns) to Microseconds (μs)The duration over which the system's trajectory is calculated.
Analysis Metrics RMSD, Radial Distribution Functions, Binding Free EnergyQuantifies conformational stability, local structure, and interaction strength.

These simulations provide atomistic-level insights into the mechanisms of interaction that are often difficult to probe experimentally, bridging the gap between static quantum chemical calculations and real-world dynamic systems.

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools in modern chemistry, offering a detailed view of molecular structures and interactions. For this compound, these calculations elucidate the intricate relationship between its structure and properties.

Hartree-Fock Method for Molecular Geometry and Vibrational Analysis

The Hartree-Fock (HF) method, a foundational ab initio calculation, is employed to approximate the ground-state geometry and vibrational frequencies of molecules. nih.govnih.gov This method treats electron-electron repulsion in an average way, providing a good starting point for more complex analyses. mpg.de

For this compound, the optimized molecular structure is determined by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. The vibrational analysis, based on the optimized geometry, predicts the infrared (IR) and Raman active vibrational modes. These theoretical spectra can then be compared with experimental data to validate the calculated structure. nih.govnih.gov

Table 1: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
O-H Stretch3500-3000Stretching vibrations of hydroxyl and water molecules
C=O Stretch~1700Stretching vibration of the carbonyl group in the carboxylic acid
C=C Stretch1600-1450Aromatic ring stretching vibrations
S=O Stretch1350-1150Symmetric and asymmetric stretching of the sulfonate group
C-O Stretch~1250Stretching vibration of the phenolic C-O bond

Note: The exact frequencies can vary based on the specific basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intermolecular and intramolecular interactions. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy.

Frontier Molecular Orbital (FMO) Analysis for Charge Distribution

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and carboxylate groups. researchgate.netresearchgate.net The LUMO, on the other hand, is often distributed over the carboxyl and sulfonate groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterDescriptionTypical Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
HOMO-LUMO GapE(LUMO) - E(HOMO)4.0 to 5.0

Note: These values are illustrative and can change depending on the level of theory and basis set used.

Reduced Density Gradient (RDG) and Atoms in Molecule (AIM) Analyses

The Reduced Density Gradient (RDG) and Atoms in Molecule (AIM) analyses are used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net

The RDG method plots the reduced density gradient against the electron density, revealing regions of different interaction types. researchgate.net These are typically color-coded, with blue indicating strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red indicating repulsive interactions (steric clashes).

The AIM theory, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. Critical points in the electron density are used to identify bond paths and characterize the nature of the chemical bonds, including weak intermolecular contacts.

For this compound, these analyses provide a visual and quantitative map of the hydrogen bonding network involving the water molecules and the functional groups of the sulfosalicylate anion, as well as the ionic interactions with the sodium cation. nih.gov

Research Applications in Analytical Chemistry and Materials Science

Applications in Biochemical and Protein Research Methodologies

Sodium sulfosalicylate is a valuable reagent in biochemical laboratories, primarily for its ability to precipitate proteins from complex biological solutions. This is a crucial step in many purification and analysis protocols.

Protein precipitation is a process that involves altering the forces that keep a protein soluble in an aqueous solution, leading to its aggregation and separation from the solvent. wikipedia.org Sodium sulfosalicylate induces precipitation through a combination of mechanisms.

Table 2: Key Mechanisms in Protein Precipitation by Sodium Sulfosalicylate

Mechanism Description
Acidification Neutralizes surface charges on the protein, reducing intermolecular electrostatic repulsion.
Solvation Layer Disruption As a salt, it disrupts the hydration shell around the protein, increasing protein-protein hydrophobic interactions.

| Aggregation & Growth | Reduced repulsion and increased hydrophobic interactions lead to the formation and growth of protein aggregates, which then precipitate. |

The primary interaction of sodium sulfosalicylate with biomolecules is its effect on proteins, leading to the functional alteration of precipitation. The sulfonate, carboxylate, and hydroxyl groups of the sulfosalicylate anion can interact with charged and polar residues on the protein's surface. This binding disrupts the delicate balance of forces, including electrostatic and hydrogen bonds, that maintain the protein's native, soluble conformation. The result is a loss of solubility and precipitation from the solution. This process is utilized to remove unwanted proteins from samples prior to the analysis of other substances, such as in sample preparation for High-Performance Liquid Chromatography (HPLC). chemicalbook.com

Advanced Material Synthesis and Performance Enhancement

Sodium 5-sulfosalicylate (5-S-Sal) has been identified as an effective corrosion inhibitor for magnesium (Mg), particularly in applications such as Mg-air batteries. Its mechanism involves the formation of a protective, corrosion-resistant layer on the magnesium surface. Research shows that the presence of 5-S-Sal in a sodium chloride electrolyte leads to a layer with approximately 15% less magnesium hydroxide (B78521) (Mg(OH)₂) compared to an electrolyte without the inhibitor. Current time information in Los Angeles, CA, US. This layer is enriched with sulfur-containing species from the sulfosalicylate molecule, which is believed to slow down the hydrogen evolution reaction, a key factor in magnesium corrosion. Current time information in Los Angeles, CA, US. This inhibition mechanism significantly enhances the performance of magnesium-based systems.

Table 1: Effect of Sodium 5-Sulfosalicylate on Magnesium Corrosion

ParameterConditionResultReference
Hydrogen EvolutionAddition of 5-S-Sal to NaCl electrolyteFour-fold decrease Current time information in Los Angeles, CA, US.
Mg(OH)₂ QuantityIn corrosion-resistant layer with 5-S-Sal~15% lower Current time information in Los Angeles, CA, US.
Surface CompositionIn corrosion-resistant layer with 5-S-SalEnrichment in S-like species Current time information in Los Angeles, CA, US.
Mg-air Battery Discharge Voltage0.1 M 5-S-Sal at 0.5 mA/cm²Improved from ~1.58 V to ~1.82 V Current time information in Los Angeles, CA, US.
Mg-air Battery Lifetime0.1 M 5-S-SalExtended from ~12.5 to ~80 hours Current time information in Los Angeles, CA, US.

Sodium sulfosalicylate has demonstrated a significant role as an activator in the flotation of certain minerals. In the sulfidation-flotation of the zinc oxide ore hemimorphite, sulfosalicylic acid ions enhance the process, leading to a 49.70% increase in flotation recovery. researchgate.net The activation mechanism involves the sulfosalicylate damaging the surface structure of the hemimorphite. researchgate.net This disruption promotes the formation of a zinc sulfide (B99878) (ZnS) film on the mineral surface, which increases its hydrophobicity and improves its attachment to air bubbles during flotation. researchgate.net Further analysis has shown that the atomic concentration of sulfur on the hemimorphite surface nearly doubled when activated with sodium sulfosalicylate before sulfidation, confirming that the activator helps form more zinc sulfide on the mineral surface. researchgate.net Additionally, 5-sulfosalicylic acid has been studied as a leaching agent for hemimorphite, capable of achieving over 95% zinc extraction, further highlighting its reactivity with zinc minerals. mdpi.com

Sulfosalicylic acid is utilized as a functionalizing agent or precursor in the synthesis of advanced nanomaterials, such as superparamagnetic iron oxide (Fe₃O₄) nanoparticles. A common synthesis method involves first preparing Fe₃O₄ nanoparticles via co-precipitation, then coating them with a silica (B1680970) (SiO₂) shell. google.com This Fe₃O₄/SiO₂ core-shell structure is then reacted with 5-sulfosalicyloyl chloride, which is synthesized from 5-sulfosalicylic acid dihydrate. google.com This process grafts the sulfosalicylate functional group onto the nanoparticle surface, creating functionalized magnetic nanoparticles with high dispersibility and a strong capacity for adsorbing specific ions, such as selenium species. google.compatsnap.com In a related application, 5-sulfosalicylic acid (SSA) has been used to self-assemble with iron (Fe³⁺) ions to form nanoscale coordination polymers, which have been investigated for their potential in medical therapies by leveraging the Fenton reaction. nih.gov

The integration of 5-sulfosalicylic acid (SSA) into conductive polymers like polyaniline (PANI) has been shown to significantly enhance their electrochemical properties for energy storage applications. A composite material (PANI-SSA) synthesized via chemical oxidative polymerization exhibits superior performance compared to pristine PANI. researchgate.net The PANI-SSA composite demonstrates a much higher specific capacity of 72 mAh g⁻¹ compared to 41 mAh g⁻¹ for pure PANI when measured at a current density of 4 A g⁻¹. researchgate.net This improvement is attributed to a synergistic effect between the PANI and the SSA components, which facilitates better mass transport and charge dislocation within the polymer chains. researchgate.net The composite also shows excellent cyclic stability, retaining its capacity after 1,000 charge/discharge cycles. researchgate.net

Table 2: Comparison of Electrochemical Performance of Pure PANI and PANI-SSA Composite

PropertyPure Polyaniline (PANI)PANI-5-Sulfosalicylic Acid (PANI-SSA)Reference
Specific Capacity (at 4 A g⁻¹)41 mAh g⁻¹72 mAh g⁻¹ researchgate.net
Capacity Improvement-~1.76 times higher than pure PANI researchgate.net
Cyclic Stability (1,000 cycles)Retains redox activity but diminishesRetains capacity and stable capacitive performance researchgate.net

Catalytic Applications in Chemical Synthesis (e.g., Biomass-Derived Furfural (B47365) Hydrogenation)

The functional characteristics of the sulfonate and carboxyl groups within the sulfosalicylate moiety lend themselves to applications in catalysis, particularly in the conversion of biomass-derived platform molecules. While direct catalytic use of sodium sulfosalicylate dihydrate is not extensively documented, the closely related 5-sulfosalicylic acid has been effectively employed as a ligand in catalyst systems for the hydrogenation of furfural, a key chemical derived from the dehydration of pentose (B10789219) sugars in lignocellulosic biomass.

In a notable study, 5-sulfosalicylic acid was utilized as a ligand to create mesoporous zirconium-containing hybrid catalysts (meso-Zr-hybrids) for the catalytic transfer hydrogenation of furfural to furfuryl alcohol. mdpi.comnih.gov This process, known as the Meerwein-Ponndorf-Verley (MPV) reduction, offers a pathway for the selective reduction of carbonyl compounds under relatively mild conditions. mdpi.com The research demonstrated that the sulfonic and carboxyl groups of the 5-sulfosalicylic acid molecules coordinated with zirconium ions. nih.gov This coordination facilitated the formation of highly dispersed, very fine zirconia particles with diameters of less than 2 nanometers within the catalyst structure. nih.gov

The interaction between the 5-sulfosalicylic acid ligand and the zirconium ions was found to be crucial for the catalyst's performance. It endowed the resulting meso-Zr-hybrids with a higher acid strength and a lower base strength, a combination that proved beneficial for the selective reduction of furfural to furfuryl alcohol. nih.gov The presence of the sulfonate group, in particular, has been shown in other studies to enhance the adsorption and activation of furfural on the catalyst surface, thereby promoting the hydrogenation reaction. acs.orgrhhz.net

The most effective catalyst from the study, designated meso-Zr-SA15, demonstrated high efficiency for the MPV reduction of furfural to furfuryl alcohol at a temperature of 110 °C. mdpi.com It achieved a furfural conversion of 98.8% and a furfuryl alcohol yield of 97.6% after a 4-hour reaction time. mdpi.com The catalyst also exhibited good stability and recyclability, with the yield and selectivity of furfuryl alcohol remaining nearly unchanged over five consecutive reaction cycles. nih.gov

These findings highlight the potential of the sulfosalicylate structure in designing efficient catalysts for biorefinery applications. The sodium salt, this compound, would be expected to provide the same sulfosalicylate anion to coordinate with metal centers, suggesting its potential utility in similar catalytic systems.

Detailed Research Findings:

Catalyst DesignationReaction Temperature (°C)Reaction Time (h)Furfural Conversion (%)Furfuryl Alcohol Yield (%)Furfuryl Alcohol Selectivity (%)
meso-Zr-SA7.5110490.187.497.0
meso-Zr-SA15110498.897.698.8
meso-Zr-SA22.5110485.281.996.1
Data sourced from a study on 5-sulfosalicylic acid-derived mesoporous Zr-containing hybrids. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Sodium Sulfosalicylate Dihydrate Derivatives with Tailored Functionality

The molecular structure of sodium sulfosalicylate, featuring carboxylic acid, sulfonic acid, and hydroxyl functional groups, offers a versatile platform for the synthesis of new derivatives with customized properties. nih.gov This has led to significant interest in its use as a building block in crystal engineering and supramolecular chemistry. nih.gov The ability of its functional groups to be partially or fully deprotonated allows for the creation of intricate and interesting molecular topologies. nih.gov

One promising area of research is the use of 5-sulfosalicylic acid (the parent acid of the sodium salt) as an organocatalyst in the synthesis of complex organic molecules. For instance, it has been effectively used in the metal-free synthesis of 2,3-dihydroquinazolinone derivatives, which are known for their potential biological and pharmacological activities. researchgate.net This approach is lauded for being environmentally friendly, employing a water-soluble and inexpensive catalyst. researchgate.net

Furthermore, research has demonstrated the synthesis of novel azo compounds derived from salicylic (B10762653) acid derivatives. researchgate.net These new compounds are being investigated for their potential anti-inflammatory properties. researchgate.net The synthesis typically involves the diazotization of aromatic amines followed by coupling with salicylic acid derivatives. researchgate.net

The creation of metal-organic frameworks (MOFs) and coordination polymers using sulfosalicylate as a ligand is another burgeoning field. The coordination of metal ions with the sulfonate, carboxylate, and hydroxyl groups can lead to the formation of one-, two-, or three-dimensional supramolecular structures. nih.gov These materials have potential applications in catalysis, gas storage, and separation technologies. For example, the reaction of sodium 5-sulfosalicylate dihydrate with copper(II) sulfate (B86663) yields a complex where the sulfosalicylate anion coordinates with the copper ion in a bidentate fashion. nih.gov

The development of these novel derivatives is not limited to small molecules. Functionalized polymers are also being explored. For example, a polymer supported acidic ionic liquid catalyst has been synthesized by functionalizing a resin with compounds including 1,4-butane sultone and sulfuric acid, demonstrating the versatility of sulfonate chemistry in creating catalytic materials. nih.gov

Table 1: Examples of Novel Derivatives and their Potential Applications

Derivative ClassSynthetic ApproachPotential ApplicationsKey Findings
2,3-DihydroquinazolinonesOrganocatalysis with 5-sulfosalicylic acidAnticancer, Antihypertensive agents researchgate.netMetal-free, green synthesis protocol with high yields. researchgate.net
Azo CompoundsDiazo coupling with salicylic acid derivativesAnti-inflammatory agents researchgate.netSynthesized compounds showed significant in-vitro anti-inflammatory activity. researchgate.net
Metal ComplexesCoordination with metal ions (e.g., Copper)Anticancer activity, Catalysis nih.govForms complexes with interesting topologies and potential biological activity. nih.gov
Functionalized PolymersPolymerization and functionalizationCatalysisCreation of novel Brønsted acidic catalysts for organic synthesis. nih.gov
Hypoxanthine SaltsSalt formation with hypoxanthinePharmaceuticalsFormation of supramolecular structures stabilized by hydrogen bonding. researchgate.net

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

To fully understand and optimize the synthesis and application of this compound and its derivatives, researchers are looking to integrate advanced spectroscopic and imaging techniques for real-time analysis. While traditional spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are routinely used for characterization, the focus is shifting towards in-situ and operando monitoring of chemical processes. researchgate.netnih.gov

The ability to monitor reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. numberanalytics.com Techniques such as in-situ dynamic monitoring using differential absorption spectroscopy have been successfully applied to other catalytic processes and could be adapted to study the formation of sulfosalicylate-based materials. rsc.org This would allow for precise control over the synthesis, leading to materials with desired properties.

Advanced imaging techniques at the molecular level are also crucial. While not yet widely applied to this compound specifically, techniques like in-vivo sodium MRI, which provides quantitative biochemical information on tissue viability, demonstrate the power of advanced imaging in complex biological systems. nih.gov The principles of such advanced imaging could be adapted for materials science applications to visualize the formation and structure of sulfosalicylate-based supramolecular assemblies in real-time.

The integration of multiple process analytical technology (PAT) tools, such as NMR, UV/Vis, and IR spectroscopy, in a multistep synthesis offers a comprehensive understanding of the entire process. nih.gov This data-driven approach allows for enhanced control and optimization of the synthesis of complex molecules. nih.gov

Multiscale Computational Modeling for Predicting Complex System Behavior

Computational modeling is becoming an indispensable tool in chemical research, offering the ability to predict the behavior of complex systems at a molecular level. For this compound and its derivatives, multiscale computational modeling can provide deep insights into their properties and interactions.

Density Functional Theory (DFT) simulations can be employed to predict the chemical stability and reactivity of molecules. researchgate.net For instance, DFT calculations can determine parameters like total energy, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and dipole moment, which are indicative of a molecule's reactivity. researchgate.net Such studies can guide the design of new sulfosalicylate derivatives with specific electronic properties. A molecular model of sodium sulfosalicylate has been used to understand its role as a complexing agent in flotation processes. researchgate.net

Molecular dynamics (MD) simulations are particularly useful for studying the behavior of molecules in solution and their interactions with other species or surfaces. frontiersin.org For example, MD simulations have been used to investigate the effect of different force fields on the behavior of sodium dodecyl sulfate (a related surfactant) micelles in water. nih.gov Similar simulations could be applied to this compound to understand its aggregation behavior, its interaction with biomolecules, or its role in the formation of self-assembled monolayers. The insights gained from these simulations can be crucial for applications in drug delivery and materials science.

Quantitative Structure-Activity Relationship (QSAR) models represent another computational approach that can be used to predict the biological activity or toxicity of new sulfosalicylate derivatives. nih.gov By integrating chemical structural information with biological assay data, hybrid QSAR models can be developed to predict properties like human toxicity and carcinogenicity, thus guiding the synthesis of safer and more effective compounds. nih.gov

Table 2: Computational Modeling Techniques and Their Applications

Modeling TechniqueApplication to this compound SystemsInformation Gained
Density Functional Theory (DFT)Predicting chemical stability and reactivity of derivatives. researchgate.netresearchgate.netElectronic properties, reaction mechanisms, spectroscopic properties.
Molecular Dynamics (MD)Simulating aggregation, surface interactions, and binding. frontiersin.orgnih.govConformational changes, interaction energies, diffusion coefficients.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity and toxicity of derivatives. nih.govStructure-activity relationships, potential hazards.
Multiscale QM/MM ApproachesModeling protein-ligand interactions. nih.govBinding affinities, identification of key interacting residues.

Exploration in Novel Chemical Sensor Development

The unique chemical properties of this compound and its derivatives make them attractive candidates for the development of novel chemical sensors. The presence of multiple functional groups allows for selective interactions with a variety of analytes.

A significant area of exploration is in the development of electrochemical sensors. For example, a novel electrochemical sensor for the detection of theophylline (B1681296) was constructed by decorating a carbon fiber with a poly-sulfosalicylic acid film. nih.gov This sensor demonstrated good conductivity, a large surface area, and catalytic properties, resulting in a low detection limit and good selectivity. nih.gov The electropolymerization of sulfosalicylic acid onto an electrode surface creates a functional interface for analyte detection. nih.gov

Sulfosalicylic acid has also been investigated for the direct electrochemical detection of various salicylates. mdpi.com While acetylsalicylic acid requires hydrolysis to be detected electrochemically, sulfur-substituted salicylic acids like 5-sulfosalicylic acid show a direct electrochemical response, which can be harnessed for sensor development. mdpi.com

Beyond small molecules, there is potential for developing sensors for metal ions. The chelating properties of the sulfosalicylate ligand can be exploited for the colorimetric or fluorometric detection of specific metal ions. While not directly involving the sodium salt, novel functionalized benzimidazole-salicylic acid derivatives have been shown to exhibit high selectivity for Fe³⁺ ions, indicating the potential of the core salicylic acid structure in sensor design. nih.gov

The development of whole-cell biosensors is another emerging avenue. Recently, a smartphone-based whole-cell biosensor was developed for monitoring salicylic acid, demonstrating the potential for creating portable and sensitive detection devices. nih.gov While this sensor targets salicylic acid, similar principles could be applied to develop sensors for sulfosalicylic acid or its derivatives.

Table 3: Emerging Sensor Applications

Sensor TypeAnalytePrincipleKey Features
Electrochemical SensorTheophylline nih.govElectropolymerized sulfosalicylic acid on carbon fiber. nih.govGood conductivity, high surface area, low detection limit. nih.gov
Electrochemical SensorSalicylates mdpi.comDirect electrochemical detection of sulfur-substituted salicylic acid. mdpi.comAbility to distinguish between different salicylate (B1505791) derivatives. mdpi.com
Fluorescent SensorFe³⁺ ions nih.govSelective binding of functionalized salicylic acid derivatives. nih.govHigh selectivity and potential for use in biological systems. nih.gov
Whole-Cell BiosensorSalicylic Acid nih.govEngineered biosensor with a smartphone-based detection platform. nih.govPortable, high sensitivity, and cost-effective. nih.gov

Q & A

Q. What are the key structural features of sodium sulfosalicylate dihydrate, and how can they be experimentally verified?

this compound (NaC₇H₅O₆S·2H₂O) features a sulfonate group (-SO₃⁻) at the 5-position of the salicylate backbone and two water molecules in its crystal lattice. X-ray crystallography is the primary method for structural verification. For example, Aliev et al. (2001) resolved its monoclinic crystal system (space group P2₁/c) with hydrogen-bonded water molecules stabilizing the lattice . Li et al. (1998) further confirmed its non-centrosymmetric structure, critical for nonlinear optical applications, using second-harmonic generation (SHG) efficiency tests .

Q. What synthesis methods yield high-purity this compound for laboratory use?

The compound is typically synthesized via sulfonation of salicylic acid followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : Reaction of salicylic acid with concentrated sulfuric acid at 80–100°C to form 5-sulfosalicylic acid.
  • Neutralization : Addition of NaOH to form the sodium salt, followed by recrystallization from water to isolate the dihydrate form . Purity can be verified via melting point analysis (decomposes at ~120°C) and elemental analysis (C: 26.3%, H: 2.8%, S: 10.0%) .

Q. How can researchers distinguish this compound from its anhydrous form or related salts?

  • Thermogravimetric Analysis (TGA) : The dihydrate loses ~11.3% mass at 100–120°C (water loss), whereas the anhydrous form shows no such step .
  • IR Spectroscopy : The O–H stretching band (~3400 cm⁻¹) and sulfonate S=O vibrations (~1180 cm⁻¹) are diagnostic .
  • XRD : Compare experimental patterns with reference data (e.g., JCPDS 42-506 for the dihydrate) .

Advanced Research Questions

Q. How do discrepancies in reported crystal structures of this compound arise, and how can they be resolved?

Discrepancies in lattice parameters (e.g., Aliev et al. vs. Li et al.) may stem from differences in crystallization conditions (temperature, solvent) or hydration states. To resolve:

  • Perform synchrotron XRD under controlled humidity to track hydration-dependent structural changes.
  • Use DFT calculations to model energetically favorable configurations and validate against experimental data .

Q. What experimental design considerations are critical for studying this compound’s stability in pharmaceutical formulations?

In formulations like MYOVIEW™ (a radiopharmaceutical), this compound acts as a stabilizer for stannous chloride. Key factors include:

  • pH Control : Maintain pH 5.0–6.0 to prevent hydrolysis of Sn(II) .
  • Oxygen Exclusion : Use nitrogen-purged vials to avoid oxidation of sulfonate groups, monitored via redox potentiometry .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 3 months and analyze degradation products via HPLC-MS .

Q. How can researchers address contradictory data on the compound’s coordination chemistry with transition metals?

Conflicting reports on its binding modes (e.g., monodentate vs. bidentate sulfonate coordination with Cu(II)) require:

  • EXAFS Spectroscopy : To directly probe metal-sulfonate bond distances and coordination geometry.
  • Magnetic Susceptibility Measurements : To correlate coordination number with magnetic moment (e.g., μeff ~1.7 BM for square-planar Cu(II) complexes) .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

ParameterMethodReference ValueSource
Crystal SystemX-ray diffractionMonoclinic (P2₁/c)
SHG EfficiencyKurtz-Perry powder method~1.2× KDP (reference)
Decomposition TemperatureTGA/DSC120°C (onset)
Aqueous SolubilityGravimetric analysis500 g/L (20°C)

Table 2: Common Contaminants and Mitigation Strategies

ContaminantSourceDetection MethodMitigation
Free sulfonic acidIncomplete neutralizationTitration (pH 8.3)Recrystallize from ethanol/water
Sodium sulfateOxidation during synthesisIon chromatographyUse inert atmosphere (N₂) during synthesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.